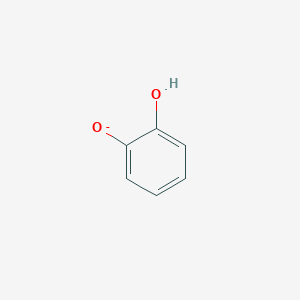
Catecholate(1-)
説明
Catecholate(1-) is a phenolate anion that is the conjugate base of catechol. It has a role as a plant metabolite. It is a conjugate base of a catechol. It is a conjugate acid of a catecholate(2-).
科学的研究の応用
Folate Pharmacogenetics in Mental Health Research highlights the role of folate in cardiovascular disease related to atypical antipsychotic use. Variants of methylenetetrahydrofolate reductase (MTHFR) and catechol-O-methyl transferase (COMT), which involves catecholate, are linked to increased risk factors. This study underscores the importance of folate in the intersection of mental illness and cardiovascular health (Ellingrod et al., 2012).
Breast Cancer Risk and Folate Pathway Micronutrients A study examining the COMT genotype, which processes catecholates, found associations between micronutrients in the folate metabolic pathway and breast cancer risk. This suggests that folate and related nutrients can impact breast cancer risk through their influence on catecholamine metabolism (Goodman et al., 2001).
Iron Acquisition in Bacterial Colonization Catecholate siderophores are crucial for the colonization of the mouse intestinal tract by Escherichia coli. The study demonstrates the fundamental role of catecholate in bacterial iron acquisition, enhancing our understanding of microbial colonization mechanisms (Pi et al., 2012).
Metal-Catecholate Complexes in Biochemistry The study of metal-catecholate complexes, relevant in biological systems for metal ion internalization and biomaterial synthesis, reveals insights into the interactions between metals and catechol, offering data for understanding biological metal-catecholate systems (Sever & Wilker, 2004).
Three-Dimensional Metal-Catecholate Frameworks Research into 3D metal catecholates highlights their application in proton conductivity. These frameworks demonstrate ultrahigh proton conductivity, paving the way for their use in energy and electrical applications (Nguyen et al., 2015).
Molecular Modeling of Catechol Dioxygenases Iron(II)-monoanionic catecholate complexes were studied to model extradiol cleaving catechol dioxygenases. These models aid in understanding enzyme-substrate complexes and their roles in biological processes (Jo et al., 2001).
Catechol in Biomedical Materials Research on catechol-functionalized hyperbranched polymers emphasizes their potential in biomedical applications, including bioadhesives and surface coatings, signifying the versatility of catechol in biomaterial design (Zhang et al., 2017).
Antifouling Coatings on Metal Surfaces Biomimetic PEG-catecholates have been developed for stable antifouling coatings on metal surfaces like TiO2 and stainless steel, demonstrating their efficacy in reducing biological fouling, relevant in medical and industrial applications (Khalil et al., 2014).
Role in Levodopa-induced Hyperhomocysteinemia The study examines the influence of folate, vitamin B12, and the COMT inhibitor entacapone on levodopa-induced hyperhomocysteinemia, highlighting the metabolic pathways influenced by catechol compounds in neurological treatments (Postuma et al., 2006).
特性
IUPAC Name |
2-hydroxyphenolate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



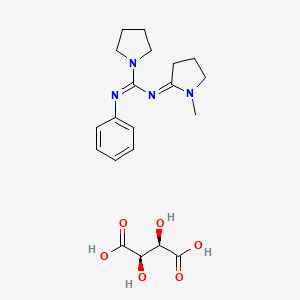

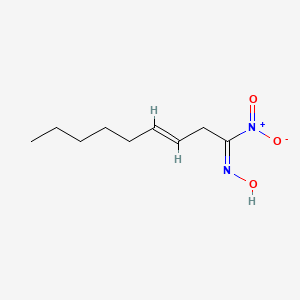
![3-[(2E)-2-[(4-benzoyloxy-3-ethoxyphenyl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1244049.png)
![1,2-Dithiolane-3-pentanamide, N-[2-(dimethylamino)ethyl]-](/img/structure/B1244050.png)

![2-Hydroxy-6,6a,8,10-tetramethyl-6,7,8,9,10,10a-hexahydroisochromeno[4,3-c]pyridin-1-one](/img/structure/B1244053.png)
![(2s,3r,4s)-6-Amino-4-[n-(4-chlorophenyl)-n-(2-methyl-2h-tetrazol-5-ylmethyl)amino]-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2h-1-benzopyran](/img/structure/B1244054.png)

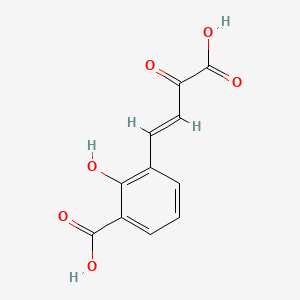
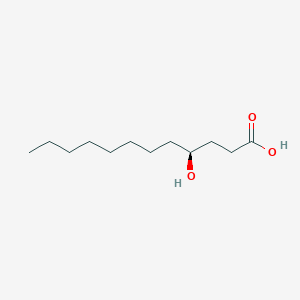

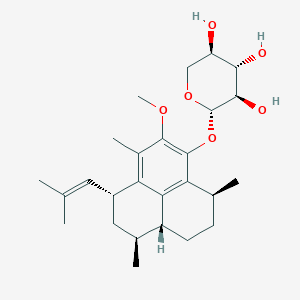
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)